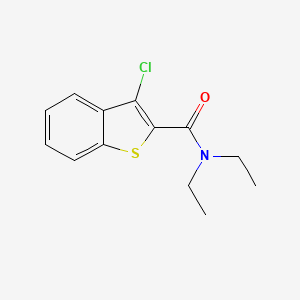

3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-N,N-diethyl-1-benzothiophene-2-carboxamide is a chemical compound with a range of applications in chemical synthesis and materials science. It belongs to the broader class of benzothiophenes, which are sulfur-containing aromatic compounds with notable properties and applications in various fields including organic electronics, pharmaceuticals, and materials chemistry.

Synthesis Analysis

The synthesis of benzothiophene derivatives, including compounds similar to 3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide, often involves reactions of substituted benzo[b]thiophene-2-carbonyl chlorides with other chemical agents. Ried, Oremek, and Guryn (1980) discussed the synthesis of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides by reacting substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides (Ried, Oremek, & Guryn, 1980).

Molecular Structure Analysis

The molecular structure of related 3-chloro-N-substituted benzothiophene carboxamides has been characterized using single crystal X-ray diffraction, NMR, and mass spectroscopy. For example, Abbasi et al. (2011) reported on the crystal structure of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, highlighting its stabilization through hydrogen bonding and π-π interactions (Abbasi et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving benzothiophene carboxamides include nucleophilic substitutions and condensation reactions. Naganagowda and Petsom (2011) explored the reactivity of 3-chloro-1-benzothiophene-2-carbonylchloride with various nitrogen nucleophiles to produce substituted quinazolinones, revealing insights into the chemical versatility of these compounds (Naganagowda & Petsom, 2011).

Physical Properties Analysis

The physical properties of benzothiophene carboxamides, such as solubility, melting point, and crystal structure, are influenced by the nature of their substituents. Detailed analysis of these properties can provide insights into their behavior in different chemical environments and applications.

Chemical Properties Analysis

The chemical properties of 3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide and related compounds, including reactivity, stability, and interaction with other molecules, are crucial for their application in synthesis and material science. Studies like those by Naganagowda et al. (2014) contribute to understanding these properties through synthesis and characterization of new derivatives (Naganagowda et al., 2014).

Zukünftige Richtungen

The future directions for “3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide” could involve further exploration of its potential therapeutic properties, given the wide range of therapeutic properties reported for thiophene derivatives . Additionally, more research could be conducted to understand its physical and chemical properties, as well as its safety and hazards.

Wirkmechanismus

Target of Action

CHEMBL4096343, also known as HMS1580K11, CBDivE_013454, Cambridge id 5244667, or 3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide, primarily targets the human 15N-labelled 6His-tagged PDL1 IgV domain . This domain is a part of the Programmed Death-Ligand 1 (PD-L1), a protein that plays a crucial role in suppressing the immune system during particular events such as pregnancy, tissue allografts, autoimmune disease, and other disease states such as hepatitis .

Mode of Action

The compound interacts with its target by binding to the PD-L1 domain. This interaction can potentially inhibit the PD-1/PD-L1 pathway, a critical immune checkpoint that cancer cells often exploit to evade the immune system . .

Biochemical Pathways

The primary biochemical pathway affected by CHEMBL4096343 is the PD-1/PD-L1 pathway. This pathway plays a significant role in regulating the immune system’s activity, preventing overactivation, and maintaining self-tolerance. By inhibiting this pathway, CHEMBL4096343 could potentially enhance the immune system’s ability to detect and destroy cancer cells .

Result of Action

The molecular and cellular effects of CHEMBL4096343’s action primarily involve the potential enhancement of the immune system’s ability to detect and destroy cancer cells. By inhibiting the PD-1/PD-L1 pathway, the compound may prevent cancer cells from evading immune detection .

Eigenschaften

IUPAC Name |

3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNOS/c1-3-15(4-2)13(16)12-11(14)9-7-5-6-8-10(9)17-12/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQQFDQSRCJZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C2=CC=CC=C2S1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5676441.png)

![2-(2-methoxyethyl)-8-[4-(2-thienyl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5676452.png)

![4-[(4,6-dimethyl-2-pyrimidinyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5676473.png)

![(3R*,5R*)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5676498.png)

![N-[2-(4-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B5676509.png)

![N'-{(3S*,4R*)-1-[(2,5-dimethoxyphenyl)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5676528.png)

![N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5676538.png)

![3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B5676549.png)

![3-chloro-1-(2,4-dimethylphenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5676552.png)